![molecular formula C9H8N6 B14691451 1,3,5-Triazino[1,2-b]indazole-2,4-diamine CAS No. 32672-35-8](/img/structure/B14691451.png)
1,3,5-Triazino[1,2-b]indazole-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazino[1,2-b]indazole-2,4-diamine is a heterocyclic compound that belongs to the class of triazines fused with indazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which combines the triazine and indazole moieties, imparts distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine typically involves the condensation of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with various reagents such as ammonia, hydrazine hydrate, and semicarbazide HCl in different media to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazino[1,2-b]indazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl chloroformate, maleic anhydride, and phenyl isothiocyanate . Reaction conditions often involve refluxing in solvents such as dioxane, ethanol, and glacial acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazino-indole derivatives, such as ethyl (4-amino-4H-[1,2,4]triazino[5,6-b]indol-3-yl)(cyano)acetate and ethyl 2-amino-1H-pyrazolo[5’,1’:3,4][1,2,4]triazino-[5,6-b]indole-3-carboxylate .
Applications De Recherche Scientifique
1,3,5-Triazino[1,2-b]indazole-2,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry:
Mécanisme D'action
The mechanism of action of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3,5-Triazino[1,2-b]indazole-2,4-diamine include:
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar triazino-indole structure and exhibit comparable chemical and biological properties.
3,5-Diamino-1,2,4-triazole: This compound has a triazole ring and is used in similar applications.
Uniqueness
This compound is unique due to its fused triazine and indazole structure, which imparts distinctive chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
32672-35-8 |
|---|---|
Formule moléculaire |
C9H8N6 |
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
[1,3,5]triazino[1,2-b]indazole-2,4-diamine |
InChI |
InChI=1S/C9H8N6/c10-8-12-7-5-3-1-2-4-6(5)14-15(7)9(11)13-8/h1-4H,(H4,10,11,12,13) |
Clé InChI |
VURJEBBUUKZCTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3N=C(N=C(N3N=C2C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


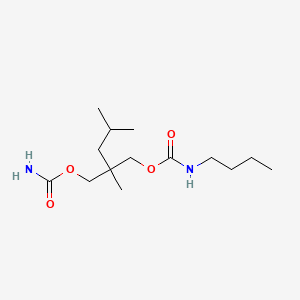



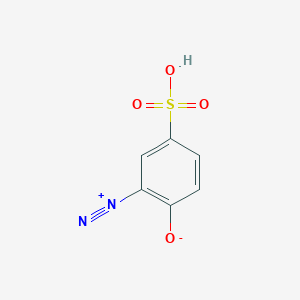
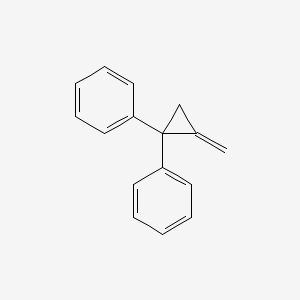

![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)

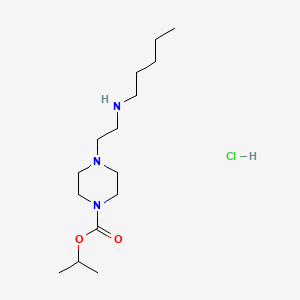
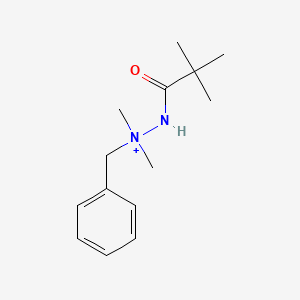
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
